molecular formula C15H21NO3 B1326023 Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-95-3

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate

Cat. No.: B1326023
CAS No.: 951885-95-3
M. Wt: 263.33 g/mol
InChI Key: WLSGCAKNFKTAOZ-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of an ethyl ester group, a dimethylamino group attached to a phenyl ring, and a valerate moiety. It is used in various fields such as organic synthesis, drug development, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate typically involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters

Scientific Research Applications

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to participate in charge transfer interactions, making it effective in various biochemical assays. The ester group allows for hydrolysis, releasing active metabolites that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(N,N-dimethylamino)benzoate
  • Ethyl 5-(4-methoxyphenyl)-5-oxovalerate
  • Ethyl 5-(4-nitrophenyl)-5-oxovalerate

Uniqueness

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSGCAKNFKTAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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